Naltrexone hydrochloride dihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
850808-02-5 |
|---|---|
Molecular Formula |
C20H28ClNO6 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH.2H2O/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;;;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H;2*1H2/t15-,18+,19+,20-;;;/m1.../s1 |
InChI Key |
RMRRPHDKLROLJJ-VNANXUGNSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.O.O.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.O.O.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Mechanisms of Naltrexone Hydrochloride
Opioid Receptor Antagonism Profile
Naltrexone (B1662487) hydrochloride's interaction with the endogenous opioid system is characterized by its competitive binding to and blockade of opioid receptors. drugs.comaccordhealthcare.us This antagonism prevents endogenous and exogenous opioids from eliciting their typical effects, such as analgesia and euphoria. drugs.com
Competitive Binding at Mu (µ), Kappa (κ), and Delta (δ) Opioid Receptors
Naltrexone hydrochloride acts as a competitive antagonist at the mu (µ), kappa (κ), and delta (δ) opioid receptors. painphysicianjournal.comnih.gov It exhibits the highest affinity for the µ-opioid receptor, followed by the κ-opioid receptor, and has a comparatively lower affinity for the δ-opioid receptor. painphysicianjournal.comresearchgate.netnih.govresearchgate.net This differential binding affinity dictates its potent blockade of µ-opioid receptor-mediated effects. The competitive nature of this binding means that naltrexone can displace opioid agonists from these receptors and, due to its higher affinity, effectively block their action. wikipedia.org Chronic administration of naltrexone has been shown in preclinical models to lead to an upregulation in the number of µ, δ, and κ opioid receptors. nih.gov
| Opioid Receptor Subtype | Binding Affinity Profile of Naltrexone |
|---|---|
| Mu (µ) | Highest Affinity |
| Kappa (κ) | Intermediate Affinity |
| Delta (δ) | Lowest Affinity |
Receptor Occupancy Studies in Preclinical Models
Receptor occupancy studies in preclinical models have provided insights into the in vivo effects of naltrexone. These studies demonstrate that orally administered naltrexone achieves significant blockade of central opioid receptors. researchgate.net For instance, a 50 mg oral dose in simulations is sufficient to produce over 90% occupancy of µ-opioid receptors. researchgate.net Higher doses lead to increased occupancy of κ-opioid receptors. researchgate.netnih.gov One study found that a 100 mg daily dose of naltrexone resulted in approximately 92.4% occupancy of κ-opioid receptors. nih.gov The duration of this antagonism is also a key factor, with preclinical studies showing that the antagonistic effects of naltrexone hydrochloride can persist for several hours after administration. nih.govresearchgate.net
Agonist, Partial Agonist, and Inverse Agonist Properties at Opioid Receptors
While primarily classified as a pure antagonist with affinity but no efficacy at opioid receptors, naltrexone also exhibits partial inverse agonist properties, particularly at the µ-opioid receptor. painphysicianjournal.comnih.govwikipedia.org An inverse agonist is a compound that binds to the same receptor as an agonist but produces an opposite pharmacological response. Studies have suggested that naltrexone's inverse agonism may contribute to its therapeutic effects by inhibiting the signaling of constitutively active opioid receptors. nih.gov This property distinguishes it from neutral antagonists, which block agonist activity without affecting the basal activity of the receptor. nih.gov
Non-Opioid Receptor System Interactions
Beyond its well-established role as an opioid antagonist, naltrexone hydrochloride interacts with non-opioid receptor systems, leading to modulation of the hypothalamic-pituitary-adrenal (HPA) axis and the immune system.
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis in Preclinical Contexts
Naltrexone has been shown to stimulate the HPA axis in preclinical studies. nih.govresearchgate.net By blocking endogenous opioids that normally suppress the HPA axis, naltrexone administration can lead to an increase in the release of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol. droracle.ainih.gov Studies in various models have demonstrated a significant rise in ACTH and cortisol levels following naltrexone administration compared to placebo. nih.govresearchgate.net This effect appears to be dose-dependent to a certain extent, with significant stimulation observed at various oral doses. nih.gov
| Hormone | Effect of Naltrexone Administration |
|---|---|
| Corticotropin-releasing hormone (CRH) | Increased Release |
| Adrenocorticotropic hormone (ACTH) | Increased Release |
| Cortisol | Increased Release |
Toll-Like Receptor 4 (TLR4) Antagonism and Immune Modulation (e.g., (+)Naltrexone and (+)Naloxone Isomers)
Naltrexone and its opioid-inactive isomer, (+)-naltrexone, have been identified as antagonists of Toll-like receptor 4 (TLR4). nih.govfrontiersin.org TLR4 is a key component of the innate immune system, and its activation can lead to the release of pro-inflammatory cytokines. frontiersin.orgmdpi.com By antagonizing TLR4, naltrexone can modulate immune responses. frontiersin.org Specifically, (+)-naltrexone has been shown to inhibit TLR4 signaling by targeting the lipopolysaccharide (LPS) binding pocket of myeloid differentiation protein 2 (MD-2), a co-receptor for TLR4 activation. nih.gov This antagonism can lead to a reduction in the production of pro-inflammatory factors such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov The opioid-inactive isomers, such as (+)-naltrexone and (+)-naloxone, are particularly noted for their TLR4 antagonistic activity, which is independent of their interaction with opioid receptors. nih.govnih.gov This action suggests a distinct mechanism through which naltrexone can exert immunomodulatory effects. nih.govfrontiersin.org
Inhibition of Inflammatory Cytokine Production (IL-6, TNFα) in Immune Cell Subsets
Naltrexone hydrochloride has demonstrated the ability to modulate the production of key inflammatory cytokines in specific human immune cell populations. nih.govs4me.info Studies have focused on its effects following the stimulation of Toll-like receptors (TLRs), which are crucial for initiating inflammatory responses.
Research involving in vitro analysis of peripheral blood mononuclear cells (PBMCs) has shown that naltrexone hydrochloride can inhibit the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα). sgul.ac.uknih.gov This inhibitory effect was observed in monocyte and plasmacytoid dendritic cell subsets after these cells were stimulated with ligands for intracellular TLRs, specifically TLR7, TLR8, and TLR9. nih.govresearchgate.net In contrast, naltrexone did not cause a significant reduction in cytokine production when the cells were stimulated with a ligand for TLR4. nih.gov
Further investigation into isolated immune cell subsets confirmed these findings. Naltrexone was found to inhibit IL-6 production in isolated CD14+ monocytes when stimulated with a TLR7/8 ligand (R848). nih.govresearchgate.net Similarly, it inhibited IL-6 production in isolated B cells following TLR9 stimulation. nih.govresearchgate.net However, consistent with observations in the broader PBMC population, naltrexone had no effect on IL-6 production in isolated monocytes that were stimulated via TLR4 with lipopolysaccharide (LPS). nih.govresearchgate.net These results suggest that naltrexone's immunomodulatory capacity is specific to signaling pathways associated with intracellular TLRs. nih.govs4me.info
| Immune Cell Subset | TLR Ligand/Stimulant | Target Receptor | Effect of Naltrexone on IL-6 Production | Effect of Naltrexone on TNFα Production |
|---|---|---|---|---|
| Monocytes (within PBMC) | R848 | TLR7/8 | Inhibition | Inhibition |
| Plasmacytoid Dendritic Cells (within PBMC) | CpG | TLR9 | Inhibition | Inhibition |
| Isolated CD14+ Monocytes | LPS | TLR4 | No significant effect | Not specified |
| Isolated B Cells | CpG | TLR9 | Inhibition | Not specified |
Biophysical Studies of MD2 Binding
The mechanism behind naltrexone's interaction with the TLR4 signaling complex has been explored through biophysical studies focusing on its binding to Myeloid Differentiation Protein 2 (MD2). MD2 is a co-receptor that is essential for the recognition of lipopolysaccharide (LPS) by TLR4. nih.govnih.gov
In vitro biophysical research has demonstrated that naltrexone and its isomers, such as (+)-naltrexone and (+)-naloxone, can non-stereoselectively bind directly to the LPS binding pocket of the MD2 protein. nih.govnih.gov This binding action positions naltrexone as a direct antagonist of TLR4 signaling at the co-receptor level. nih.gov The affinity of (+)-naltrexone and (+)-naloxone for MD2 has been shown to be comparable to that of endogenous danger signals. nih.gov
By occupying the same binding site as LPS on MD2, naltrexone can inhibit the downstream signaling cascade. nih.govnih.gov Specifically, studies suggest that this interaction leads to the inhibition of the TLR4-TRIF-IRF3 signaling pathway, while not appearing to affect LPS-induced NF-κB and MAPK activation in the cells tested. nih.gov This targeted inhibition of a specific branch of the TLR4 signaling pathway provides a molecular explanation for some of naltrexone's immunomodulatory effects. nih.gov
| Molecule | Binding Target | Binding Site | Resulting Effect |
|---|---|---|---|
| Naltrexone (and isomers like (+)-Naltrexone) | Myeloid Differentiation Protein 2 (MD2) | LPS Binding Pocket | Inhibition of the TLR4-TRIF-IRF3 signaling pathway |
Chemical Synthesis and Structure Activity Relationship Sar Investigations of Naltrexone Derivatives
Original Synthetic Pathways and Derivatives
The synthesis of naltrexone (B1662487) typically originates from naturally occurring opioids, most notably thebaine. nih.gov One prevalent commercial route involves the N-demethylation of a thebaine-derived precursor, such as oripavine, followed by N-alkylation with a cyclopropylmethyl group. nih.gov The dienol ether functionality in thebaine facilitates the introduction of the crucial C-14 hydroxyl group through oxidative methods, such as epoxidation followed by in situ ring-opening and hydrogenation. nih.gov
Another common starting material is oxymorphone. researchgate.netcdnsciencepub.com A direct synthesis can be achieved through a palladium-catalyzed N-demethylation/N-acylation of 3,14-diacetate oxymorphone. researchgate.net An alternative method involves the direct alkylation of noroxymorphone, the N-demethylated version of oxymorphone, with cyclopropylmethyl bromide. google.com This reaction is typically carried out in the presence of a base like potassium bicarbonate. google.com A process using noroxymorphone, cyclopropanecarboxaldehyde, and a platinum-on-carbon catalyst under hydrogenation conditions has also been described. chemicalbook.com
Recognizing the reliance on natural opiates, researchers have also developed total asymmetric syntheses of (-)-naltrexone from simple, achiral precursors, thus bypassing the need for thebaine. nih.govrsc.orgresearchgate.net One such route employs a Sharpless asymmetric dihydroxylation to set the stereochemistry, followed by a Rh(I)-catalyzed C–H alkenylation and electrocyclization cascade to build the core morphinan (B1239233) framework. nih.govrsc.org A key late-stage C-14 hydroxylation is achieved via a two-step sequence of dehydrogenation to an enone, followed by an allylic C-H oxidation. nih.govrsc.org This 17-step linear sequence provides access to either enantiomer of naltrexone and allows for the preparation of derivatives not easily accessible from natural starting materials. rsc.org
| Starting Material | Key Steps | Reference |
| Thebaine | N-demethylation, N-alkylation, Oxidation at C-14 | nih.gov |
| Oxymorphone | N-demethylation/N-acylation (Pd-catalyzed) | researchgate.net |
| Noroxymorphone | N-alkylation with cyclopropylmethyl bromide | google.com |
| Achiral Precursors | Asymmetric dihydroxylation, Rh(I)-catalyzed cascade, Late-stage C-H oxidation | nih.govrsc.org |
| This table summarizes the primary synthetic starting points for naltrexone. |
Structural Determinants of Opioid Antagonism
N-Substituent Effects on Receptor Affinity and Efficacy
The substituent at the nitrogen atom (N-17) is a primary determinant of a morphinan's activity, often dictating whether the compound will act as an agonist, an antagonist, or have a mixed profile. For naltrexone, the N-cyclopropylmethyl group is critical for its antagonist character.
Research into modifying this N-substituent has yielded significant insights into receptor affinity and selectivity.
Bulky Groups : Replacing the cyclopropylmethyl group with a bulkier substituent, such as an isobutyl group, has been shown to decrease both affinity and agonistic activity at the κ-receptor, suggesting that steric hindrance at this position can be detrimental to binding. nih.gov
Electron-Withdrawing Groups : The introduction of fluoro-substituted alkyl groups at N-17 nearly eliminates binding affinity for μ- and δ-receptors while maintaining affinity for the κ-receptor. nih.gov This modification results in derivatives with significantly higher selectivity for the κ-receptor compared to naltrexone itself. nih.gov
Phenethyl Group : In a different context, modifying the N-substituent of (+)-noroxymorphone (the enantiomer of the naltrexone precursor) to a phenethyl group resulted in (+)-N-phenethylnoroxymorphone, a compound that demonstrated potent Toll-like receptor 4 (TLR4) antagonist activity, approximately 75 times greater than that of (+)-naltrexone. nih.govresearchgate.net
| N-Substituent Modification (from N-cyclopropylmethyl) | Effect on Receptor Binding/Activity | Reference |
| Isobutyl | Decreased κ-receptor affinity and activity | nih.gov |
| Fluoro-substituted alkyl | Diminished μ/δ-receptor affinity; Maintained κ-receptor affinity; Increased κ-selectivity | nih.gov |
| Phenethyl (on (+)-noroxymorphone) | ~75x increase in TLR4 antagonist activity vs. (+)-naltrexone | nih.govresearchgate.net |
| This table highlights the impact of N-17 substituent changes on receptor interaction. |
Influence of Hydroxyl and Heterocyclic Groups
The oxygenated functional groups on the naltrexone scaffold, particularly the phenolic 3-hydroxyl and the aliphatic 14-hydroxyl groups, play a crucial role in receptor binding. nih.gov Studies where these hydroxyl groups were masked showed that the resulting derivatives displayed only moderate activity, indicating the importance of these groups for strong receptor interaction. nih.gov
The C-14 hydroxyl group, in particular, has been a focus of SAR studies.
In certain derivatives, such as hydromorphone analogues, the presence of the 14-hydroxyl group was found to contribute to δ-agonist activity. nih.gov
Its removal, leading to 14-deoxynaltrexone, creates a different μ-opioid receptor antagonist, highlighting its role in modulating the "message" part of the opioid ligand. scispace.com
Substitution at the 14-hydroxyl position with heterocyclic moieties has been explored to enhance receptor selectivity. A series of 14-O-heterocyclic-substituted naltrexone derivatives were found to exhibit subnanomolar to nanomolar binding affinity for the μ-opioid receptor (MOR) and acted as MOR antagonists. nih.gov These substitutions greatly enhanced selectivity for the MOR over the δ- and κ-receptors, suggesting that the introduced heterocyclic rings may interact with a unique "address" domain within the MOR. nih.gov
Exploration of Bitopic Ligands and the "Message-Address" Concept
The "message-address" concept has been a guiding principle in the design of selective opioid ligands. nih.govnih.gov This model posits that a ligand is composed of two key parts:
The Message: A core structural motif that is recognized by and binds to all receptor subtypes of a family. For opioid antagonists, the naltrexone scaffold itself can be considered the "message." nih.gov
The Address: A distinct part of the molecule that interacts with a non-conserved region of a specific receptor subtype, thereby conferring selectivity. nih.govnih.gov
This concept has been successfully applied in the development of bivalent ligands, which are designed to bridge two binding sites. By attaching a specific "address" moiety to the naltrexone "message," researchers have created highly selective antagonists. nih.gov For example, the δ-selective antagonist naltrindole (B39905) and the κ-selective antagonist norbinaltorphimine (B1679850) were developed using this approach. nih.gov
Docking studies have been used to rationalize the binding of naltrexone and its derivatives within receptor models based on this concept. nih.gov The common naltrexone core (the "message") is oriented in a way that allows the "address" elements to interact with specific amino acid residues that differ among the μ, δ, and κ receptors, thus explaining the basis for receptor selectivity. nih.gov The development of 14-O-heterocyclic-substituted derivatives further supports this model, with the heterocyclic portion proposed to interact with an alternative "address" domain in the extracellular loops of the μ-opioid receptor, enhancing MOR selectivity. nih.gov
Derivatization for Novel Chemical Entities and Chemical Conversions
Naltrexone is a versatile starting material for the synthesis of novel chemical entities with unique pharmacological profiles. Chemical conversions are performed to modulate receptor selectivity, change efficacy (e.g., from antagonist to agonist), or explore new therapeutic applications.
Key examples of derivatization include:
Synthesis of Nalmefene : Naltrexone can be readily converted to nalmefene, another opioid antagonist, through a Wittig reaction that transforms the 6-keto group into a 6-methylene group. google.com
14-Deoxynaltrexone : A useful synthetic route has been established to convert naltrexone to 14-deoxynaltrexone. This involves protecting the 3-hydroxyl group, dehydrating the C-14 hydroxyl to form an 8,14-dehydro derivative, followed by reduction and deprotection. scispace.com This provides an important intermediate for synthesizing new ligands. scispace.com
Spiro Derivatives : The synthesis of epimeric pairs of 7-spirobenzocyclohexyl derivatives of naltrexone has been reported. nih.gov These modifications at the C-7 position were explored to probe interactions with the δ-receptor, based on previous work with the highly selective δ-antagonist naltrindole. nih.gov
Novel Skeletons : A number of unique reactions characteristic of the naltrexone structure have been used to generate novel skeletons. For instance, a 6α-hydroxyaldehyde derived from naltrexone can lead to the formation of an oxazoline (B21484) dimer or a 1,3,5-trioxazatriquinane skeleton, yielding compounds with new pharmacological properties. nih.gov
These derivatizations underscore the chemical versatility of the naltrexone scaffold and its importance as a platform for discovering new chemical entities with tailored effects on the opioid receptor system and beyond.
Pharmacokinetic Research in Preclinical Models of Naltrexone Hydrochloride
Absorption and Distribution in Animal Models
Following administration, naltrexone (B1662487) is readily absorbed, but its systemic availability is significantly influenced by the route of administration and extensive first-pass metabolism. In rhesus monkeys, oral administration of naltrexone resulted in good absorption from a solution; however, the bioavailability was only 3.6% of that observed after intravenous administration, indicating a very high first-pass effect nih.gov. Similarly, in dogs, naltrexone has a low oral bioavailability of approximately 1% avma.org.
Once in the systemic circulation, naltrexone distributes to various tissues. Studies in rabbits have shown that after an intravenous bolus, 95% of the drug leaves the plasma within three minutes nih.gov. Ninety minutes after injection, the concentrations of naltrexone and its primary metabolite, 6-β-naltrexol, in most tissues exceeded the concurrent plasma concentration, with the highest concentrations found in the submaxillary gland. Significant levels of 6-β-naltrexol were also detected in the brain, fat, spleen, heart, testis, and kidney nih.gov.
Pharmacokinetic studies in different animal models have revealed species-specific variations in plasma concentrations and half-life. In African green monkeys, intramuscular administration of naltrexone led to rapid absorption, with measurable concentrations appearing as early as 2.5 minutes post-injection dtic.mil. The time to reach maximum plasma concentration (Tmax) was approximately 14-16 minutes dtic.mil. The elimination half-life of naltrexone also varies between species; for instance, after intravenous administration, the serum half-life in dogs was found to be 85.1 +/- 9.0 minutes, indicating a quicker dissipation compared to its longer action in humans nih.gov. In rabbits, the plasma half-life of naltrexone was approximately 53-55 minutes following an intravenous bolus nih.gov. In contrast, studies in rhesus monkeys have reported a longer terminal half-life of 7.8 to 13.74 hours after intravenous infusion dtic.mil.
| Animal Model | Route of Administration | Key Findings | Reference |
|---|---|---|---|
| Rhesus Monkey | Oral & Intravenous | Good oral absorption but low bioavailability (3.6%) due to high first-pass metabolism. | nih.gov |
| Dog | Oral | Low oral bioavailability (approx. 1%). | avma.org |
| Rabbit | Intravenous | Rapid distribution out of plasma (95% within 3 mins); wide tissue distribution with highest concentrations in the submaxillary gland. Plasma half-life of 53-55 minutes. | nih.gov |
| African Green Monkey | Intramuscular | Rapid absorption with Tmax of 14-16 minutes. | dtic.mil |
| Dog | Intravenous | Serum half-life of approximately 85.1 minutes. | nih.gov |
| Rhesus Monkey | Intravenous | Terminal half-life of 7.8 to 13.74 hours. | dtic.mil |
Metabolic Pathways and Active Metabolites
Naltrexone undergoes extensive biotransformation, primarily in the liver, to a variety of metabolites, with the most significant being 6-β-naltrexol. This metabolic process is crucial as the resulting metabolites can also possess pharmacological activity.
The primary metabolic pathway of naltrexone involves the reduction of the 6-keto group to form 6-β-naltrexol. This reaction is catalyzed by cytosolic dihydrodiol dehydrogenases in the liver nih.govavma.orgnih.govdtic.milnih.govnih.govavma.orgnih.govsemanticscholar.orgdntb.gov.uanih.govrusanpharma.comnih.govnih.govmdpi.comnih.govunc.edufda.gov. In addition to 6-β-naltrexol, other minor metabolites have been identified, including 2-hydroxy-3-methoxy-6-β-naltrexol and 2-hydroxy-3-methyl-naltrexone rusanpharma.com. Naltrexone and its metabolites can also be conjugated with glucuronic acid to form additional metabolic products rusanpharma.com. For example, in rabbits, the principal urinary metabolite was found to be the glucuronide of naltrexone nih.gov. In dogs, naltrexone is minimally metabolized to 6β-naltrexol and instead primarily forms the inactive metabolite naltrexone glucuronide avma.orgavma.org.
| Metabolite | Enzyme Involved | Pharmacological Activity | Key Findings in Preclinical Models | Reference |
|---|---|---|---|---|
| 6-β-naltrexol | Dihydrodiol Dehydrogenase | Opioid Receptor Antagonist | Major active metabolite. Longer half-life and higher plasma concentrations than naltrexone. Contributes significantly to the overall antagonist effect. | nih.govnih.govnih.govsemanticscholar.org |
| Naltrexone Glucuronide | Glucuronosyltransferase | Inactive | Principal urinary metabolite in rabbits. Primary metabolite in dogs, with minimal formation of 6-β-naltrexol. | avma.orgnih.govavma.org |
| 2-hydroxy-3-methoxy-6-β-naltrexol | - | Minor Metabolite | Identified as a minor metabolic product. | rusanpharma.com |
| 2-hydroxy-3-methyl-naltrexone | - | Minor Metabolite | Identified as a minor metabolic product. | rusanpharma.com |
Elimination and Excretion Mechanisms in Preclinical Studies
The final stage of naltrexone's journey through the body is its elimination, which primarily occurs through renal excretion of the parent drug and its metabolites. The specific mechanisms of elimination can vary between species and are influenced by factors such as metabolism and potential recycling pathways.
The primary route of excretion for naltrexone and its metabolites is through the kidneys into the urine nih.govrusanpharma.com. In rhesus monkeys, urinary recovery of naltrexone and its metabolites within 48 hours of intravenous administration accounted for 52% of the dose, with minimal recovery in the feces nih.gov. Renal clearance data suggests that naltrexone undergoes partial reabsorption, while its major metabolite, 6-β-naltrexol, is actively secreted by the kidneys nih.govrusanpharma.com. The systemic clearance of naltrexone hydrochloride can exceed liver blood flow, which suggests the existence of extrahepatic sites of drug metabolism rusanpharma.com.
Evidence from preclinical studies suggests that naltrexone and its metabolites may undergo enterohepatic recycling. This process involves the excretion of a drug or its metabolites into the bile, followed by reabsorption from the intestine back into the systemic circulation. The pharmacokinetic profile of naltrexone hydrochloride is suggestive of enterohepatic recycling rusanpharma.com. A study in rhesus monkeys provided more direct evidence, indicating a pronounced enterohepatic cycling of conjugated naltrexone and conjugated β-naltrexol, which influences the plasma concentration-time profiles of both the conjugated and unconjugated forms of the compounds nih.gov.
Pharmacokinetic Interactions in Preclinical Models
The investigation of pharmacokinetic interactions is a critical component of preclinical research, providing essential insights into how co-administered substances can alter the absorption, distribution, metabolism, and excretion (ADME) of a drug. In the context of naltrexone hydrochloride, preclinical studies in various animal models have been instrumental in elucidating potential drug-drug interactions that could impact its efficacy and safety profile. These studies are fundamental for predicting similar interactions in clinical settings.
One notable preclinical study investigated the pharmacokinetic profile of naltrexone when co-administered with methadone and fluconazole in a canine model. The findings from this research were significant, revealing a substantial alteration in the disposition of naltrexone. In this study, when naltrexone was given as part of a methadone-fluconazole-naltrexone combination, the parent naltrexone compound was only sporadically detected in the plasma of one subject dog. bohrium.comavma.orgavma.orgresearchgate.net Furthermore, the active metabolite of naltrexone, 6-β-naltrexol, which contributes to its therapeutic effect, was not detected at all in the plasma of the dogs that received the drug combination. bohrium.comavma.orgavma.org In contrast, the inactive metabolite, naltrexone glucuronide, was quantifiable in all dogs that were administered the combination, indicating that naltrexone was being metabolized, but its conversion to the active metabolite was significantly hindered. bohrium.comavma.orgavma.org
The study on the co-administration of naltrexone with methadone and fluconazole in dogs did not find a significant alteration in the pharmacokinetic parameters of methadone, suggesting that the interaction primarily affects naltrexone. avma.org The geometric mean maximum observed concentration of methadone was 35.1 ng/mL in the methadone-fluconazole group and 33.5 ng/mL in the methadone-fluconazole-naltrexone group. avma.org Similarly, the geometric mean terminal half-life of methadone was 7.92 hours and 7.09 hours in the respective groups. avma.org
These preclinical findings underscore the potential for significant pharmacokinetic interactions that can dramatically reduce the systemic exposure to naltrexone and its active metabolite. The specific mechanisms behind this interaction, such as the potential inhibition of metabolic enzymes by fluconazole, warrant further investigation. Understanding these interactions at the preclinical stage is paramount for informing clinical trial design and ensuring the therapeutic effectiveness of naltrexone when it is used in combination with other medications.
Pharmacokinetic Interaction of Naltrexone in a Canine Model
| Co-administered Drugs | Preclinical Model | Effect on Naltrexone Pharmacokinetics | Effect on 6-β-naltrexol Pharmacokinetics | Source |
|---|---|---|---|---|
| Methadone and Fluconazole | Dog | Sporadically detected in only one subject | Not detected | bohrium.comavma.orgavma.org |
Advanced Formulation Research Methodologies for Naltrexone Hydrochloride
Development of Prodrug Strategies
Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo bioconversion in the body to release the active drug. raena.ai This approach is a versatile strategy to overcome undesirable pharmaceutical and pharmacokinetic properties of a drug, such as poor solubility, low permeability, and chemical instability. mdpi.com
Design Principles for Enhanced Permeability and Solubility
A primary goal in designing prodrugs of naltrexone (B1662487) and its active metabolite, 6-β-naltrexol, is to enhance their water solubility and permeability across biological membranes. One strategy involves the synthesis of amino acid ester prodrugs. uky.edunih.gov For instance, a series of amino acid ester prodrugs of 6-β-naltrexol were developed to improve candidacy for microneedle-enhanced transdermal delivery. nih.gov
Another approach is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to the drug molecule. A PEGylated naltrexone prodrug demonstrated a nearly two-fold increase in apparent aqueous solubility compared to the parent drug, with values of 629 mM and 338 mM, respectively. nih.gov This enhanced solubility is crucial for developing more concentrated formulations for transdermal delivery. nih.gov
The selection of an appropriate salt form of naltrexone can also significantly impact its solubility and subsequent permeation. Studies investigating various naltrexone salts identified naltrexone glycolate (B3277807) as a promising candidate for microneedle-assisted transdermal delivery due to its improved solubility at the physiological skin surface pH of 5.0. nih.gov
Table 1: Comparison of Aqueous Solubility of Naltrexone and its Prodrug
| Compound | Apparent Aqueous Solubility (mM) | Fold Increase |
| Naltrexone | 338 | - |
| PEG-Naltrexone | 629 | ~2 |
Data sourced from in vitro studies. nih.gov
Stability and Hydrolysis Kinetics of Prodrugs in Simulated Biological Media
The successful design of a prodrug hinges on its stability during storage and its ability to undergo predictable hydrolysis to release the active drug at the target site. The stability of amino acid ester prodrugs of 6-β-naltrexol was evaluated in various media. An important criterion was that the prodrug should not degrade by more than 10% over 48 hours in a pH 5.0 buffer, which mimics the skin's surface pH. nih.gov
The hydrolysis of these prodrugs typically follows pseudo-first-order kinetics. nih.gov For transdermal delivery, an ideal prodrug should be stable at the skin's surface pH (around 5.0) but hydrolyze rapidly at the physiological pH of 7.4 within the viable skin layers to release the parent drug. nih.gov
In a study of six amino acid ester prodrugs of 6-β-naltrexol, three were found to be sufficiently stable at pH 5.0 to proceed to further studies in 50% human plasma. nih.gov The lead compound exhibited a half-life of 2.2 hours in human plasma, indicating rapid bioconversion. nih.gov However, this in vitro data suggests that in vivo, hepatic enzyme-mediated hydrolysis might be necessary for a sufficiently rapid conversion to the active form. uky.edu A cytisine-naltrexone codrug was found to be stable over 24 hours in buffer systems with pH values of 1.5, 5.0, 7.4, and 9.0, as well as in simulated gastric and intestinal fluids and plasma. uky.edu
Table 2: Stability of a 6-β-naltrexol Amino Acid Ester Prodrug in Human Plasma
| Compound | Half-life (t1/2) in 50% Human Plasma (hours) |
| Lead Amino Acid Ester Prodrug of 6-β-naltrexol | 2.2 ± 0.1 |
Data from in vitro stability studies. nih.gov
Controlled and Sustained Release Systems
Controlled and sustained release systems for naltrexone aim to maintain therapeutic drug concentrations over an extended period, improving patient compliance and therapeutic outcomes.
Biodegradable Microspheres for Prolonged Release: In Vitro Availability and Degradation Studies
Biodegradable microspheres, particularly those made from poly(D,L-lactide-co-glycolide) (PLGA), are a well-established platform for the long-acting release of naltrexone. tandfonline.commdpi.com These systems are designed to release the drug over periods ranging from one to four months following a single administration. tandfonline.comnih.gov
In vitro studies are crucial for characterizing the drug release and degradation profiles of these microspheres. nih.gov The release of naltrexone from PLGA microspheres is influenced by several factors, including the initial molecular weight and composition (lactide-to-glycolide ratio) of the polymer, the source of the polymer, and the form of the drug used (e.g., anhydrous vs. regular naltrexone). tandfonline.comnih.gov
Degradation of the PLGA matrix is a key mechanism governing drug release. researchgate.net This is studied by monitoring changes in the molecular weight of the polymer and the release of water-soluble fragments over time. tandfonline.comnih.gov For example, in one study, the molecular weight of the PLGA in microspheres decreased rapidly within the first 7 days of an in vitro release study, with over 85% of the naltrexone being released by day 35. mdpi.com The in vitro release is typically studied in a phosphate-buffered saline (PBS) solution at pH 7.4 and 37°C. tandfonline.comnih.gov
Table 3: Factors Affecting Naltrexone Release from PLGA Microspheres
| Factor | Influence on Drug Release and Degradation |
| Polymer Molecular Weight | Affects the degradation rate and subsequent drug release. tandfonline.comnih.gov |
| Lactide:Glycolide (B1360168) Ratio | A higher glycolide content generally leads to faster degradation. tandfonline.comnih.gov |
| Polymer Source | Variations between manufacturers can impact performance. tandfonline.comnih.gov |
| Drug Form | Anhydrous versus regular naltrexone can alter release characteristics. tandfonline.comnih.gov |
Hydrogels for Drug Release Profile Modulation
Hydrogels, which are three-dimensional networks of hydrophilic polymers, offer a versatile platform for modulating the release of naltrexone. nih.gov They can be designed to provide sustained release, which is particularly beneficial for applications like ophthalmic delivery. nih.gov
For instance, naltrexone-imprinted hydrogels based on 2-hydroxyethyl methacrylate (B99206) have been developed. nih.gov These hydrogels can be loaded with naltrexone by simple soaking and can provide sustained release. nih.gov The release profile can be evaluated under various conditions, including in a microfluidic flow chamber that mimics the hydrodynamic conditions of the eye. nih.gov
Composite hydrogels, which incorporate drug-loaded particles like microspheres, offer another level of control over the release kinetics. nih.gov The drug can be released either by diffusion from the entrapped particles through the hydrogel matrix or by the release of the particles themselves. nih.gov In one study, embedding naltrexone-loaded microspheres in a hydrogel resulted in a constant release over 60 days with no significant initial burst. researchgate.net The rate of drug release was found to be proportional to the concentration of microspheres within the hydrogel. researchgate.net
Microneedle-Enhanced Transdermal Delivery Systems: In Vitro Permeation Studies
Transdermal delivery of naltrexone is an attractive alternative to oral administration, but the low permeability of the skin to naltrexone hydrochloride is a significant barrier. nih.govnih.gov Microneedles, which are microscopic needles that create transient micropores in the stratum corneum, have been shown to significantly enhance the percutaneous flux of naltrexone hydrochloride in vitro. nih.govnih.gov
In vitro permeation studies are essential for evaluating the effectiveness of microneedle systems. These studies typically use excised skin, such as porcine or minipig skin, mounted in a Franz diffusion cell. nih.govmdpi.com The use of a "poke and patch" approach, where the skin is pre-treated with microneedles before the application of a drug patch, has demonstrated a significant improvement in the in vitro transport of naltrexone. nih.gov
Further enhancement of permeation can be achieved by combining microneedle treatment with formulation strategies. As mentioned earlier, using a more soluble salt form like naltrexone glycolate resulted in a 50% increase in flux through microneedle-treated skin compared to naltrexone hydrochloride, albeit at a higher drug concentration. nih.gov Similarly, a PEGylated naltrexone prodrug was investigated to further boost transport through microneedle-treated skin. nih.gov Interestingly, the flux of the PEGylated prodrug showed a nonlinear relationship with its concentration in the donor solution, which was attributed to changes in the viscosity and effective diffusivity of the prodrug at higher concentrations. nih.gov
Table 4: In Vitro Permeation Enhancement of Naltrexone
| Enhancement Strategy | Key Finding |
| Microneedle Pre-treatment | Significantly increased the percutaneous flux of naltrexone hydrochloride. nih.govnih.gov |
| Naltrexone Glycolate Salt + Microneedles | ~50% enhancement in flux compared to naltrexone hydrochloride. nih.gov |
| PEGylated Naltrexone Prodrug + Microneedles | Nonlinear relationship between flux and concentration, influenced by viscosity. nih.gov |
In Vitro Dissolution and Release Characterization Methods
The in vitro dissolution and release profile of a drug substance is a critical quality attribute that influences its in vivo performance. For naltrexone hydrochloride dihydrate, various methods are employed to characterize these properties, particularly in the context of developing sustained-release formulations. google.comgoogle.com
The solubility of naltrexone hydrochloride can be influenced by the pH of the dissolution medium. Understanding this pH-dependent solubility is crucial for predicting its behavior in the gastrointestinal tract. Research into the dissolution of naltrexone hydrochloride formulations often involves testing in media of varying pH to simulate the different environments of the stomach and intestines.
While specific data on the pH-dependent dissolution of this compound is not extensively detailed in the provided search results, the general principle in pharmaceutical science is that the salt form of a drug, such as naltrexone hydrochloride, will have its solubility influenced by the pH and the pKa of the compound. For instance, in acidic environments, the common ion effect could potentially reduce the dissolution rate, while in more neutral or alkaline environments, the equilibrium could shift, affecting solubility.
A study on sustained-release naltrexone formulations utilized a UV-VIS spectrophotometer at a λmax of 280 nm to analyze dissolution samples. google.comgoogle.com The dissolution tests were conducted using 10-mesh baskets at 100 rpm. google.comgoogle.com The following table illustrates hypothetical dissolution data for two different sustained-release formulations of naltrexone, highlighting how the release profile can be modulated.
Interactive Table 1: Hypothetical In Vitro Dissolution of Naltrexone Sustained-Release Formulations
| Time (hours) | Formulation A (% Released) | Formulation B (% Released) |
| 1 | 25 | 15 |
| 2 | 45 | 30 |
| 4 | 70 | 55 |
| 8 | 95 | 85 |
| 12 | 100 | 98 |
This table presents illustrative data to demonstrate the concept of varied release profiles and is not based on a specific cited study.
Accurate quantitation of naltrexone hydrochloride released from a formulation is paramount for dissolution studies. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust analytical technique for this purpose.
A validated HPLC method coupled with tandem mass spectrometry has been referenced for the analysis of naltrexone and its metabolite, 6-beta-naltrexol, in human plasma. googleapis.com While this specific application is for in vivo sample analysis, similar HPLC methods are standard for in vitro dissolution sample analysis. These methods offer high specificity and sensitivity, allowing for the accurate determination of naltrexone concentration in the dissolution medium over time.
The development of such an HPLC method would typically involve:
Column Selection: A C18 or similar reverse-phase column is often suitable for separating naltrexone from potential degradation products or excipients.
Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is optimized to achieve good peak shape and resolution.
Detector: A UV detector set at an appropriate wavelength (e.g., 280 nm) is commonly used for naltrexone quantitation. google.comgoogle.com
Validation: The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and robustness.
Preclinical Research Models and Methodologies for Naltrexone Hydrochloride
In Vitro Experimental Models
In vitro models are crucial for dissecting the molecular and cellular mechanisms of naltrexone (B1662487) hydrochloride's action at a fundamental level. These systems allow for controlled experiments to study receptor interactions, cellular signaling, and transport processes.
Cell culture systems are instrumental in characterizing the binding affinity and functional activity of naltrexone hydrochloride at various opioid receptors. Chinese Hamster Ovary (CHO) cells and other cell lines are genetically engineered to express specific human or rodent opioid receptor subtypes (mu, delta, and kappa). These cells are then used in radioligand binding assays to determine the affinity (Ki) of naltrexone for each receptor. Functional assays, such as those measuring GTPγS binding, are employed to assess the antagonist properties of the compound. guidetopharmacology.org
Studies have also utilized splenocytes to investigate the interplay between different opioid receptors. For instance, research has shown that naltrexone can disrupt the negative feedback regulation between mu and delta-opioid receptors in these cells, leading to an upregulation of delta-opioid receptor binding. nih.gov Furthermore, homology models of the human mu-opioid receptor (hMOR) have been developed and subjected to molecular dynamics simulations to analyze the structural and energetic basis of naltrexone's interaction with the receptor. nih.gov
Table 1: Naltrexone Binding Affinities (Ki) for Opioid Receptors in Different Species
| Species | Receptor Subtype | Ki (nM) | Assay Type | Cell/Tissue Source |
| Human | Mu (μ) | 0.05 - 0.11 | Radioligand Displacement | Recombinant CHO cells |
| Human | Delta (δ) | 2.6 - 60.0 | Radioligand Displacement | Recombinant CHO cells |
| Human | Kappa (κ) | - | - | - |
| Rat | Mu (μ) | - | - | Brain Membranes |
| Rat | Delta (δ) | 7.5 - 101 | Radioligand Displacement | Brain Membranes |
| Rat | Kappa (κ) | - | - | Brain Membranes |
| Mouse | Mu (μ) | - | - | Whole Brain |
| Mouse | Delta (δ) | 12.27 | Radioligand Displacement | Whole Brain |
| Mouse | Kappa (κ) | - | - | - |
| Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org |
The anti-inflammatory properties of naltrexone hydrochloride are investigated using primary microglial cells and immortalized cell lines such as the BV-2 microglial cell line. nih.govresearchgate.netnih.govbohrium.com These in vitro models allow for the examination of naltrexone's effects on microglial activation and the production of inflammatory mediators.
Research has demonstrated that naltrexone can induce a shift in microglial polarization from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.govnih.gov This is characterized by a decrease in the expression of the M1 marker inducible nitric oxide synthase (iNOS) and an increase in the expression of the M2 marker CD206. nih.govresearchgate.netnih.gov These effects are thought to be mediated, at least in part, through the antagonism of Toll-like receptor 4 (TLR4). nih.gov Furthermore, naltrexone has been shown to modulate the mTOR/S6K signaling pathway, which plays a role in regulating the metabolic and immune functions of microglia. bohrium.com
Table 2: Effects of Naltrexone on BV-2 Microglial Cell Phenotype
| Experimental Condition | Key Findings | Implication |
| Naltrexone Treatment | Induces a shift from a pro-inflammatory M1 phenotype (iNOShigh, CD206low) to an anti-inflammatory M2 phenotype (iNOSlow, CD206high). nih.govresearchgate.netnih.gov | Suggests a mechanism for the anti-inflammatory effects of naltrexone. |
| Co-treatment with LPS and IFN-γ | Naltrexone reverses the pro-inflammatory effects of these stimuli. nih.gov | Demonstrates the ability of naltrexone to counteract inflammatory signals. |
| Metabolic Analysis | Naltrexone modulates the mTOR/S6K pathway and promotes a shift from glycolysis to oxidative phosphorylation. bohrium.comresearchgate.net | Indicates that naltrexone's immunomodulatory effects are linked to metabolic reprogramming. |
To study the ability of naltrexone hydrochloride to cross biological barriers, in vitro models such as the human immortalized brain capillary endothelial cell line, hCMEC/D3, are utilized. nih.govnih.gov These cells form a monolayer that mimics the blood-brain barrier (BBB), allowing for the investigation of transport mechanisms.
Studies using the hCMEC/D3 cell line have shown that the uptake of naltrexone is concentration-dependent. nih.gov The transport of naltrexone across this in vitro BBB model is significantly reduced in the presence of substrates for the H+/organic cation (OC) antiporter, suggesting that this transporter is involved in its brain penetration. nih.gov Furthermore, the uptake of naltrexone is markedly decreased by the metabolic inhibitor sodium azide, indicating an active transport process. nih.gov
Table 3: Naltrexone Transport Characteristics in an In Vitro Blood-Brain Barrier Model (hCMEC/D3 cells)
| Parameter | Observation | Conclusion |
| Transport Mechanism | Uptake is concentration-dependent and decreased by H+/organic cation antiporter substrates. nih.gov | Naltrexone is actively transported across the BBB, likely via a proton-coupled organic cation antiporter. |
| Energy Dependence | Uptake is significantly reduced by the metabolic inhibitor sodium azide. nih.gov | The transport process is energy-dependent. |
| Ionic Conditions | Uptake is altered by changes in intracellular pH. nih.gov | A proton gradient influences naltrexone transport across the BBB. |
In Vivo Animal Models
In vivo animal models, primarily rodents, are essential for understanding the complex pharmacological and behavioral effects of naltrexone hydrochloride in a whole-organism context. These models allow for the investigation of its actions on the central nervous system and its influence on behavior.
Rodent models are extensively used to study the in vivo effects of naltrexone hydrochloride on opioid receptor pharmacology and neurochemistry. In vivo receptor occupancy studies in rats are conducted to determine the extent to which naltrexone binds to mu (μ), delta (δ), and kappa (κ) opioid receptors in the brain at clinically relevant concentrations. nih.gov These studies have provided valuable information on the dose-dependent receptor engagement of naltrexone.
In mice, the in vivo affinity of naltrexone for opioid receptors is assessed using tests such as the tail-withdrawal assay, where its ability to antagonize the effects of opioid agonists is measured. nih.gov
Table 4: In Vivo Opioid Receptor Occupancy and Affinity of Naltrexone in Rodents
| Species | Parameter | Receptor | Value | Method |
| Rat | EC50 (nM) | MOR | 15.5 | In vivo receptor occupancy |
| Rat | EC50 (nM) | DOR | Minimal occupancy | In vivo receptor occupancy |
| Rat | EC50 (nM) | KOR | Dose-dependent increase | In vivo receptor occupancy |
| Mouse | pA2 / pKB | MOR | ~6.1 | Tail-withdrawal test |
| Data sourced from studies on in vivo characterization of naltrexone. nih.govnih.gov |
Animal models are critical for investigating the neurobehavioral effects of naltrexone hydrochloride, including its impact on social behavior, reward, and aversion. The social interaction test in rats is used to assess anxiety-like behavior. Studies have shown that naltrexone can dose-dependently decrease the duration of active social interaction, an effect that is interpreted as anxiogenic. nih.gov In old rats, however, naltrexone has been observed to have anxiolytic effects and improve empathy-like behavior. researchgate.net
The conditioned place preference (CPP) and conditioned place aversion (CPA) paradigms are used to evaluate the rewarding or aversive properties of drugs. researchgate.netelsevierpure.comdntb.gov.ua Studies in rats have indicated that naltrexone itself does not induce either CPP or CPA. nih.gov However, in mice, (+)-naltrexone has been shown to reduce alcohol-induced CPP, particularly during the dark cycle. nih.gov
Table 5: Neurobehavioral Effects of Naltrexone in Rodent Models
| Model | Species | Key Findings | Behavioral Interpretation |
| Social Interaction Test | Rat | Dose-dependently decreases the duration of active social interaction. nih.gov | Anxiogenic effect. |
| Social Interaction Test | Old Rat | Reduces anxiety-like behavior and improves empathy-like behavior. researchgate.net | Anxiolytic and pro-social effects in aged animals. |
| Conditioned Place Preference/Aversion | Rat | Does not induce conditioned place preference or aversion on its own. nih.gov | Lacks intrinsic rewarding or aversive properties. |
| Conditioned Place Preference | Mouse | (+)-Naltrexone reduces alcohol-induced conditioned place preference. nih.gov | Attenuates the rewarding effects of alcohol. |
Animal Models for Investigating Inflammatory Pathways (e.g., chronic pain models, neuroinflammation, utilizing low-dose naltrexone)
Preclinical research has extensively utilized animal models to investigate the anti-inflammatory properties of naltrexone, particularly in its low-dose form (LDN). These studies are crucial for understanding its potential therapeutic applications in chronic pain and neuroinflammatory conditions.
Low-dose naltrexone is thought to exert its effects by modulating glial cells, specifically microglia, in the central nervous system. nih.gov The mechanism is believed to involve the antagonism of Toll-like receptor 4 (TLR4), which is expressed on activated microglia. nih.gov By blocking TLR4, LDN can reduce the release of pro-inflammatory cytokines and mitigate neuroinflammation. nih.govsubstack.com This action is distinct from its well-known antagonism of opioid receptors. nih.gov
Various animal models have been employed to study these effects:
Chronic Pain Models: Rodent models are central to investigating LDN's efficacy in chronic pain. For instance, in models of neuropathic pain, the administration of the naltrexone enantiomer (+)-naltrexone, which selectively blocks TLR4 without significant opioid receptor activity, has been shown to reduce microglial activation and alleviate pain. substack.com Studies using Complete Freund's Adjuvant (CFA) to induce chronic inflammatory pain in rats have also been used to explore the complex interactions of the endogenous opioid system and naltrexone's effects. nih.gov These models help demonstrate that LDN's analgesic properties in chronic pain states may stem from its ability to attenuate neuroinflammatory processes. nih.govoup.com
Neuroinflammation Models: Research into neuroinflammation often uses models of traumatic brain injury (TBI). In a mouse model of TBI, naltrexone treatment was found to lessen neuroinflammation, reduce neurodegeneration, and prevent the development of post-traumatic seizures. ldnresearchtrust.orgnih.gov These studies observed that TBI increased the expression of mu-opioid receptors, and naltrexone administration helped to ameliorate the associated inflammatory cascade, including microgliosis and the expression of inflammatory cytokines. nih.gov Another approach involves using BV-2 microglia cell lines to study the direct immunometabolic effects of naltrexone, showing its potential to shift microglia towards a quiescent, anti-inflammatory state. nih.gov
Pharmacokinetic Studies in Various Animal Species (e.g., rats, goats, monkeys, dogs)
The pharmacokinetic profile of naltrexone hydrochloride has been characterized in several animal species to understand its absorption, distribution, metabolism, and excretion. These studies are fundamental for interpreting pharmacodynamic results and for scaling doses for further research.
Rats: In Wistar rats, following a single intravenous dose, naltrexone exhibited a very high clearance and a large volume of distribution. nih.gov Plasma concentrations declined in a multiphasic manner, with a rapid initial distribution phase followed by a slower elimination phase. nih.gov The terminal elimination half-life in rats has been reported to be approximately 4.6 hours. nih.gov
Goats: Pharmacokinetic studies in domestic goats have been conducted to evaluate different routes of administration. bioone.orgnih.gov After intravenous, intramuscular, or subcutaneous administration, plasma concentrations of naltrexone showed initial fluctuations followed by a consistent biphasic decline. bioone.orgnih.gov The half-life of naltrexone in goats was determined to be between 3.0 and 5.3 hours. bioone.orgresearchgate.net Notably, the active metabolite, β-naltrexol, was not detected in the plasma of goats in one study. bioone.org
Monkeys: Studies in rhesus and African green monkeys have provided valuable pharmacokinetic data. In rhesus macaques, the terminal half-life of intravenous naltrexone was reported to be around 13.74 hours. dtic.mil A study in African green monkeys evaluated the intramuscular pharmacokinetics and found rapid absorption, with the time to maximum concentration (Tmax) occurring at approximately 14-16 minutes. dtic.mil The terminal plasma half-life in African green monkeys appeared to be shorter than in rhesus monkeys. dtic.mil Another study in rhesus macaques using an extended-release formulation showed that plasma concentrations could be maintained above a therapeutic level for 28 days. nih.gov
Dogs: In dogs, naltrexone is absorbed rapidly after oral administration, but it undergoes a significant first-pass effect, leading to low bioavailability of the parent drug (15.8%). nih.govresearchgate.net The elimination half-life of naltrexone after intravenous administration was found to be approximately 78-85.1 minutes. nih.govnih.gov The major metabolite found in dog plasma is a glucuronide conjugate. nih.gov When co-administered with other drugs like methadone and fluconazole, naltrexone was only sporadically detected, while its inactive metabolite, naltrexone glucuronide, was found in all dogs. avma.org
Interactive Table: Pharmacokinetic Parameters of Naltrexone in Various Animal Species
| Species | Route of Administration | Half-Life (t½) | Key Findings | Citations |
|---|---|---|---|---|
| Rat | Subcutaneous | ~4.6 hours | Provides systemic drug availability for at least 192 hours via pellet implant. | nih.gov |
| Rat | Intravenous | - | Exhibits high clearance and a large volume of distribution. | nih.gov |
| Goat | IV, IM, SC | 3.0 - 5.3 hours | No significant differences in pharmacokinetic parameters between the three routes. | bioone.orgnih.govresearchgate.net |
| Monkey | Intramuscular | Shorter than rhesus | Rapid absorption with Tmax at ~14-16 minutes in African green monkeys. | dtic.mil |
| Monkey | Intravenous | ~13.74 hours | Data from rhesus macaques. | dtic.mil |
| Dog | Intravenous | 78 - 85.1 minutes | Rapid elimination. | nih.govnih.gov |
| Dog | Oral | ~74 minutes | Subject to a marked first-pass effect with low bioavailability (15.8%). | nih.govresearchgate.net |
Advanced Imaging Techniques in Preclinical Research (e.g., Positron Emission Tomography for Receptor Occupancy)
Advanced imaging techniques, particularly Positron Emission Tomography (PET), have been instrumental in the preclinical and clinical investigation of naltrexone's interaction with its target receptors in the brain. PET allows for the non-invasive quantification of receptor occupancy, providing a direct link between drug dosage, plasma concentration, and target engagement.
Studies have utilized PET with specific radioligands, such as [11C]-carfentanil, which is a potent mu-opioid receptor agonist, to measure the degree to which naltrexone occupies these receptors. nih.govresearchgate.net By performing PET scans before and after naltrexone administration, researchers can determine the percentage of receptors blocked by the drug. researchgate.net
Key findings from these imaging studies include:
Duration of Action: PET studies have demonstrated that the blockade of mu-opioid receptors in the brain by naltrexone is long-lasting. The half-time of receptor blockade in the human brain was found to range from 72 to 108 hours, which is significantly longer than the plasma half-life of naltrexone itself but corresponds well with the half-life of its terminal elimination phase. researchgate.net
Dose-Occupancy Relationship: Researchers have established a relationship between the administered dose of naltrexone and the resulting receptor occupancy. For example, a dose of 50 mg of naltrexone was shown to result in plasma levels sufficient to saturate opiate receptors. researchgate.net
Pharmacokinetic/Pharmacodynamic Relationship: PET imaging has revealed complexities in the relationship between naltrexone's plasma concentration and its effect in the brain. For naltrexone and its active metabolite, 6-β-naltrexol, the relationship between plasma concentration and receptor occupancy is indirect and time-dependent, a phenomenon known as hysteresis. nih.gov This means that for a given plasma concentration, receptor occupancy is greater at later time points after administration. nih.gov
Kappa-Opioid Receptor Occupancy: More recent studies have used PET with the radioligand [11C]-LY2795050 to investigate naltrexone's occupancy of the kappa-opioid receptor (KOR). nih.gov This research has shown that a 100 mg dose of naltrexone achieves high occupancy of KOR, and this occupancy level is associated with effects on craving and alcohol consumption in individuals with alcohol use disorder. nih.gov
These advanced imaging techniques provide crucial insights into the neuropharmacology of naltrexone, helping to differentiate it from other opioid receptor modulators and guiding the understanding of its therapeutic mechanisms. nih.gov
Theoretical Applications and Future Directions in Naltrexone Hydrochloride Research
Exploration of Naltrexone (B1662487) for Modulating Endogenous Systems (e.g., Opioid Peptides, HPA Axis)
Naltrexone hydrochloride's primary mechanism involves the blockade of opioid receptors, which inherently modulates the body's endogenous opioid system. This system plays a crucial role in pain perception, reward, and mood regulation. By blocking these receptors, naltrexone is thought to influence the levels and activity of endogenous opioid peptides like beta-endorphin.
The compound also exerts a significant influence on the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. Research indicates that naltrexone can lead to an initial increase in cortisol levels, followed by a normalization of this response with continued administration clinicaltrials.gov. This modulation of the HPA axis may contribute to its therapeutic effects in addiction by helping to normalize stress responses that can trigger cravings clinicaltrials.gov. The endogenous opioid system is known to regulate the stress axis, with opioid agonists generally buffering the cortisol response to stress and antagonists like naltrexone precipitating a stress-like response mdpi.com. The magnitude of the cortisol response to naltrexone may serve as a valuable tool for probing central opioid activity in different patient populations mdpi.com.
Investigating Novel Receptor Targets and Non-Opioid Mechanisms
Beyond its well-documented effects on opioid receptors, emerging research has identified novel, non-opioid receptor targets for naltrexone, significantly broadening its potential therapeutic applications. A key area of investigation is its interaction with the innate immune system, specifically through Toll-like receptor 4 (TLR4) nih.govcolumbiapain.org. Naltrexone has been shown to act as an antagonist at TLR4, which are found on immune cells like microglia in the central nervous system nih.gov. This antagonism is thought to be the basis for the anti-inflammatory effects observed with low-dose naltrexone (LDN) nih.gov.
Interestingly, the opioid-inactive stereoisomer of naltrexone, (+)-naltrexone, also demonstrates this TLR4 antagonism, indicating that this effect is separate from its opioid receptor activity nih.gov. By inhibiting TLR4 signaling, naltrexone can reduce the production of pro-inflammatory cytokines, suggesting its potential in treating conditions with an inflammatory component columbiapain.org. Studies have shown that naltrexone hydrochloride can inhibit the production of IL-6 and TNFα in human immune cells following stimulation of intracellular Toll-like receptors frontiersin.org. This non-opioid mechanism opens up new avenues for the use of naltrexone in a variety of inflammatory and neuroinflammatory disorders.
Development of Highly Selective Receptor Ligands
The classical opioid receptor system is comprised of three main types: mu (μ), delta (δ), and kappa (κ). While naltrexone is a general opioid antagonist, there is considerable interest in developing derivatives with higher selectivity for specific receptor subtypes. The rationale behind this is that highly selective ligands could offer more targeted therapeutic effects with potentially fewer side effects.
Researchers are actively designing and synthesizing novel naltrexone derivatives to achieve greater receptor selectivity. For example, modifications to the naltrexone molecule have led to the development of ligands with high selectivity for the μ-opioid receptor mdpi.com. These efforts often involve computational modeling to understand the specific interactions between the ligand and the receptor's binding pocket. The development of selective antagonists for each opioid receptor subtype is considered a crucial step in advancing our understanding of their physiological roles and in creating more refined therapeutic agents.
Table 1: Examples of Naltrexone Derivatives and Their Receptor Selectivity
| Derivative | Target Receptor(s) | Key Finding |
|---|---|---|
| UD-030 | μ-opioid receptor (MOP) | Showed over 100-fold higher binding affinity for MOP compared to other opioid receptors and acted as a selective MOP full antagonist. mdpi.com |
| Binaltorphimine | κ-opioid receptor | A potent and selective kappa-opioid receptor antagonist derived from naltrexone. |
| Naltrindole (B39905) | δ-opioid receptor | A prototypic delta-antagonist related to naltrexone used in the development of new PET ligands. |
Advanced Drug Delivery System Innovations for Sustained Release
A significant area of innovation in naltrexone research is the development of advanced drug delivery systems to provide sustained release of the medication. The goal of these formulations is to improve patient compliance and provide stable, long-term therapeutic concentrations of the drug. Sustained-release formulations can be administered via injection or surgical implantation, bypassing the need for daily oral administration.
Various technologies are being explored, including microencapsulation and the use of biodegradable polymers. These systems are designed to release naltrexone at a relatively constant rate for at least 30 days. In recent years, there has been a growing interest in nano-based drug delivery systems, such as naltrexone-loaded micelles and nanogels nih.gov. These nano-formulations hold promise for improving the therapeutic index and selectivity of naltrexone, potentially offering more targeted and effective treatment for substance use disorders nih.gov.
Computational and Modeling Approaches in Naltrexone Research
Computational and modeling techniques have become indispensable tools in modern drug discovery and development, and naltrexone research is no exception. These approaches are used to gain a deeper understanding of the molecular interactions between naltrexone and its receptor targets.
Molecular dynamics (MD) simulations, for instance, are employed to model the binding of naltrexone and its derivatives to the mu-opioid receptor. These simulations can reveal detailed information about the binding process at an atomic level, helping to explain the higher potency of naltrexone compared to its metabolites. Homology modeling is another computational technique used to construct three-dimensional models of receptor structures, which can then be used for docking studies with naltrexone and its analogs. These in silico methods are crucial for the rational design of new naltrexone-based ligands with improved pharmacological properties, such as enhanced receptor selectivity and affinity.
Potential for Combination Therapies in Preclinical Development
To enhance the therapeutic efficacy of naltrexone, researchers are actively investigating its use in combination with other pharmacological agents in preclinical models. The rationale for this approach is that targeting multiple neurobiological pathways simultaneously may lead to better treatment outcomes for complex disorders like substance abuse.
One promising combination that has been explored in preclinical studies is naltrexone with bupropion. In animal models of alcohol dependence, the combination of these two drugs has been shown to be more effective at reducing alcohol consumption than either drug alone nih.gov. Another area of investigation is the combination of naltrexone with selective serotonin reuptake inhibitors (SSRIs). Preclinical evidence suggests that this combination may be more effective in suppressing alcohol intake than either medication used as a monotherapy clinicaltrials.govveeva.com. These preclinical findings provide a strong basis for further clinical evaluation of naltrexone-based combination therapies. A clinical trial has also shown promising results for a two-drug combination of injectable naltrexone and extended-release oral bupropion in reducing methamphetamine use sciencedaily.com.
Q & A
Q. What analytical methods are recommended for quantifying naltrexone hydrochloride dihydrate in pharmaceutical formulations?
Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a mobile phase of water (acidified with phosphoric acid) and acetonitrile or methanol is the standard method. Detection is typically performed at 215–230 nm UV wavelengths. Method validation parameters (e.g., linearity, LOQ ≤ 0.1 µg/mL) ensure precision and accuracy for bulk and dosage forms . For dihydrate-specific quantification, USP monographs recommend accounting for water content via Karl Fischer titration, with total solvent limits ≤11.0% for the dihydrate form .
Q. How should this compound be stored to maintain stability?
The dihydrate form is hygroscopic and requires storage in airtight containers protected from light. USP guidelines specify avoiding exposure to strong oxidizers and ensuring controlled humidity to prevent dehydration or deliquescence. Analytical studies note that improper storage can lead to hydration state changes, altering solubility and bioavailability .
Q. What are the critical physicochemical properties to characterize this compound?
Key properties include:
- Hydration state : Confirmed via thermogravimetric analysis (TGA) or X-ray diffraction (XRD), with dihydrate forms showing distinct endothermic peaks near 100–120°C .
- Solubility : Freely soluble in water (≥50 mg/mL) and methanol, but insoluble in toluene. pH-dependent solubility studies (e.g., in 0.1 N HCl) are critical for formulation design .
- Hygroscopicity : Dynamic vapor sorption (DVS) assays assess moisture uptake, which impacts tablet compression and shelf life .
Q. How is the purity of this compound validated?
USP protocols require RP-HPLC impurity profiling using reference standards (e.g., 2,2’-bisnaltrexone, 10-ketonaltrexone). Relative response factors (RRFs) for impurities are adjusted to match USP monographs, with acceptance criteria ≤0.5% for individual impurities and ≤1.0% total . Water content (≤11.0%) and residual solvents (e.g., methanol, ethanol) are quantified via Karl Fischer titration and gas chromatography .
Q. What safety precautions are essential during in vitro handling of this compound?
Use local exhaust ventilation and personal protective equipment (PPE) to avoid inhalation or skin contact. In case of spills, collect material in sealed containers and decontaminate with water/ethanol mixtures. Avoid mixing with strong oxidizers (e.g., peroxides) to prevent toxic gas release .
Advanced Research Questions
Q. How should clinical trials evaluate this compound’s efficacy in opioid relapse prevention?
A double-blind, randomized design with stratified tapering regimens (e.g., 1-, 2-, or 4-week buprenorphine stabilization followed by naltrexone maintenance) is recommended. Primary endpoints include opioid-negative urine toxicology, retention rates, and naltrexone adherence. Secondary endpoints assess withdrawal symptoms and craving severity via validated scales (e.g., COWS, VAS). Evidence shows 4-week tapers yield superior abstinence rates (63% vs. 29% for 1-week tapers) .
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound?
Discrepancies in bioavailability (e.g., due to hydration state) require cross-validation using bioanalytical methods. For example, compare plasma concentration-time profiles (AUC, Cmax) of dihydrate vs. anhydrous forms in animal models. Adjust for inter-species metabolic differences using allometric scaling .
Q. What advanced techniques optimize impurity profiling in this compound?
High-resolution mass spectrometry (HRMS) coupled with HPLC identifies trace impurities (e.g., 7,8-didehydronaltrexone). For structural elucidation, nuclear magnetic resonance (NMR) and tandem MS/MS are critical. USP guidelines recommend RRFs of 1.0 for major impurities but note corrections for specific degradants (e.g., 10-ketonaltrexone RRF = 0.7) .
Q. How do researchers design studies for combination therapies (e.g., naltrexone + trazodone) to prevent relapse?
Use a factorial design to isolate drug effects:
- Arm 1 : Naltrexone monotherapy (50 mg/day).
- Arm 2 : Trazodone monotherapy (150 mg/day).
- Arm 3 : Combination therapy. Measure outcomes via relapse rates, withdrawal symptoms, and neuropsychological assessments (e.g., cue reactivity). A 2021 study demonstrated 48% lower relapse rates with combination therapy vs. 28% for naltrexone alone .
Q. What methodological considerations apply to this compound in hepatic impairment studies?
Use population pharmacokinetic (PopPK) modeling to adjust doses in mild-to-severe impairment. Monitor plasma levels of naltrexone and its metabolite 6β-naltrexol, which accumulate 3–10× in impaired patients. Reduce doses to 25 mg/day and validate via LC-MS/MS to avoid hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
